Product packaging for Intedanib Piperazinyl N,N'-Dioxide(Cat. No.:)

Intedanib Piperazinyl N,N'-Dioxide

Cat. No.: B1159380
M. Wt: 571.62
Attention: For research use only. Not for human or veterinary use.
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Description

Intedanib Piperazinyl N,N'-Dioxide, also known as Nintedanib Impurity H, is a high-purity chemical reference standard critical for analytical research and development . With the CAS number 2734676-68-5, this compound is specifically used in the quality control (QC) and regulatory compliance of the active pharmaceutical ingredient (API) Nintedanib . Nintedanib is a small molecule kinase inhibitor medication used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer . The presence and concentration of process impurities and degradation products like Piperazinyl N,N'-Dioxide must be closely monitored during drug development and manufacturing to ensure the safety, efficacy, and stability of the final pharmaceutical product . This compound is supplied with comprehensive characterization data, which typically includes 1H-NMR, Mass Spectrometry, HPLC, IR, and a Certificate of Analysis (CoA) detailing purity and potency . It is intended for applications such as analytical method development, method validation (AMV), and supporting Abbreviated New Drug Applications (ANDA) . The product is strictly for laboratory research, analysis, and industrial applications and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C₃₁H₃₃N₅O₆

Molecular Weight

571.62

Synonyms

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(1,4-dioxido-4-methylpiperazin-1-yl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester;  Intedanib Impurity H; 

Origin of Product

United States

Elucidation of Formation Pathways and Generation Mechanisms for Intedanib Piperazinyl N,n Dioxide

Characterization of Metabolic Transformation Pathways (Preclinical)

The metabolic fate of nintedanib (B1663095) has been investigated in preclinical and clinical studies. While the primary metabolic route is hydrolysis, oxidative pathways, although minor, contribute to the formation of various metabolites, including those involving the piperazine (B1678402) ring.

The oxidation of nitrogen atoms in drug molecules is a common metabolic reaction catalyzed by two main enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs). researchgate.net

Cytochrome P450 (CYP) System: CYPs, particularly the CYP3A4 isoform, are known to play a role in nintedanib metabolism, although it is considered a minor pathway compared to hydrolysis. drugbank.comnih.gov A recent study demonstrated that CYP3A4 catalyzes the formation of iminium ion metabolites on the piperazine ring of nintedanib. nih.gov This finding confirms that the piperazine moiety is a substrate for CYP-mediated oxidation, which could potentially lead to N-oxide formation.

Flavin-Containing Monooxygenases (FMOs): FMOs are specialized in oxygenating soft nucleophiles, such as the tertiary amine nitrogens found in the piperazine ring. researchgate.netnih.gov FMOs catalyze N-oxidation reactions and are a well-established pathway for the metabolism of many xenobiotics containing such functional groups. researchgate.net

Given the structure of nintedanib, both CYP and FMO enzymes are plausible catalysts for the formation of N-oxide metabolites, including the mono-N-oxide and the subsequent N,N'-dioxide.

Metabolic studies using human liver microsomes, which contain both CYP and FMO enzymes, have been instrumental in mapping the biotransformation of nintedanib. Studies in healthy male volunteers receiving radiolabelled nintedanib confirmed that while methyl ester cleavage is the main metabolic pathway, other pathways exist. nih.gov Crucially, these studies identified the "oxidation of the piperazine moiety" as one of the minor metabolic pathways. nih.gov

Further research has identified a total of 18 metabolites in vitro and in vivo, with novel metabolites being characterized as oxidative and demethylated conjugates. nih.gov The table below summarizes the key metabolic pathways for nintedanib.

Metabolic PathwayPrimary Enzyme System(s)Resulting Metabolite(s)Significance
Ester Hydrolysis EsterasesBIBF 1202 (free acid)Major drugbank.comnih.gov
Glucuronidation UGTs (e.g., UGT1A1, UGT1A7)BIBF 1202 GlucuronideMajor drugbank.comnih.gov
Oxidative Metabolism CYPs (mainly CYP3A4), FMOsOxidative products (e.g., Iminium ions, N-oxides)Minor nih.govnih.gov

While Intedanib Piperazinyl N,N'-Dioxide is not typically reported as a major metabolite, its formation is consistent with the identified minor pathway of piperazine oxidation.

Analysis of Degradation and Stability Pathways

Forced degradation studies are performed to understand a drug's stability profile and to identify potential degradation products that could form during storage. Studies on nintedanib have shown it to be susceptible to degradation under specific stress conditions, particularly oxidation.

Forced degradation studies conducted according to ICH guidelines have revealed that nintedanib is labile under oxidative, acidic, and photolytic conditions, while remaining relatively stable under thermal stress. nih.govsciforum.net One study found that exposure to 3% hydrogen peroxide (H2O2) resulted in the formation of five distinct degradation products. sciforum.net Another comprehensive study identified a total of nine degradation products when nintedanib was subjected to various stress conditions, including oxidative stress from H2O2 and the radical initiator AIBN. nih.gov

The formation of N-oxides is a well-known consequence of the oxidative degradation of molecules containing tertiary amine functionalities like the piperazine ring. The exposure of nintedanib to oxidizing agents, such as peroxides, or to conditions that generate reactive oxygen species, can lead to the oxidation of one or both nitrogen atoms on the piperazine ring. This provides a direct chemical pathway for the formation of this compound as a degradation product.

The table below summarizes the findings from stress stability studies on nintedanib.

Stress ConditionStability of NintedanibNumber of Degradants FormedPotential for N,N'-Dioxide Formation
**Oxidative (e.g., H₂O₂) **LabileFive to nine products identified nih.govsciforum.netHigh
Acidic Hydrolysis LabileOne degradant identified sciforum.netLow
Basic Hydrolysis LabileThree degradants identified sciforum.netLow
Photolytic LabileTwo degradants identified sciforum.netPossible
Thermal Stable-Unlikely

Oxidative Degradation Mechanisms Under Stress Conditions

Intedanib has been demonstrated to be labile under oxidative conditions, with the formation of this compound being a direct consequence of this stress. nih.gov The chemical structure of Intedanib includes a piperazine ring, which is susceptible to oxidation. Research has shown that the two nitrogen atoms of this piperazine moiety can undergo N-oxidation, resulting in the formation of the N,N'-Dioxide derivative. nih.gov

Forced degradation studies, which are essential for identifying potential degradants, have been conducted using various oxidizing agents. Treatment of Intedanib with 3% hydrogen peroxide (H₂O₂) at ambient temperature for 24 hours resulted in the formation of multiple degradation products, with N-oxidation of the piperazine ring identified as a key degradation pathway. nih.gov Another comprehensive study explored oxidative stress using hydrogen peroxide and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), a radical initiator, confirming the drug's instability under these conditions. nih.gov In this particular study, a total of nine degradation products were formed under various stress conditions, including oxidation. nih.gov

However, the drug was found to be stable in the presence of certain other oxidative agents like iron(III) chloride (FeCl₃) or iron(II) sulfate (B86663) (FeSO₄). nih.gov The susceptibility to specific oxidative pathways highlights the nuanced chemical behavior of the molecule.

Table 1: Summary of Oxidative Stress Degradation Studies on Intedanib

Oxidizing Agent Conditions Outcome Reference
3% Hydrogen Peroxide (H₂O₂) Ambient Temperature, 24h Formation of four degradants, including products from N-oxidation of the piperazine ring. nih.gov
30% Hydrogen Peroxide (H₂O₂) Room Temperature, 24h Formation of five distinct degradation products. sciforum.net
Hydrogen Peroxide (H₂O₂), AIBN Not specified Drug proved to be labile. nih.gov

Hydrolytic Degradation Pathways and Byproduct Formation

The degradation pathways under hydrolysis involve the cleavage of susceptible bonds within the Intedanib molecule, such as the ester and amide linkages. Under basic conditions (e.g., 1M NaOH with reflux for 12 hours), the carbonyl groups are susceptible to nucleophilic attack by hydroxyl ions, leading to the formation of at least three distinct degradants. nih.govsciforum.net Similarly, acidic hydrolysis (e.g., 1M HCl with reflux for 12 hours) also leads to significant degradation, with at least one major byproduct being formed. sciforum.net One significant finding was the identification of a degradation product formed under acid hydrolysis that contains a free aromatic amine, a structural feature that can be a potential cause for concern. nih.gov

Table 2: Summary of Hydrolytic Stress Degradation Studies on Intedanib

Condition Method Number of Degradants Reference
Acidic Hydrolysis 1M HCl, reflux for 12h One major degradant identified. sciforum.net
Basic Hydrolysis 1M NaOH, reflux for 12h Three distinct degradants identified. sciforum.net
Neutral Hydrolysis Reflux Drug proved to be labile. nih.gov

Photolytic and Thermal Stability Considerations

The intrinsic stability of a drug substance to light and heat is a critical parameter. In the case of Intedanib, there are consistent findings regarding its thermal stability but conflicting reports on its photolytic stability.

Multiple studies have concluded that Intedanib is stable under thermal stress conditions. nih.govsciforum.net This indicates that the formation of degradation products, including the Piperazinyl N,N'-Dioxide, is unlikely to be triggered by exposure to high temperatures alone.

The evidence regarding photolytic stability is less clear. A comprehensive study following ICH guidelines found Intedanib to be stable when exposed to photolytic stress. nih.gov However, another study reported the formation of two degradation products when the drug was exposed to 1.2 x 10⁶ lux hours of light. sciforum.net This discrepancy suggests that the photostability might be dependent on the specific experimental conditions, such as the physical state of the drug (solution or solid) or the presence of excipients. Nevertheless, there is no current evidence to suggest that this compound is a product of photolytic degradation.

Advanced Structural Elucidation and Comprehensive Spectroscopic Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra would provide foundational information about the molecular skeleton of Intedanib Piperazinyl N,N'-Dioxide. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum would similarly indicate the number and electronic environment of the carbon atoms. The presence of the N-oxide functional groups would be expected to induce significant downfield shifts in the chemical shifts of the adjacent protons and carbons in the piperazine (B1678402) ring compared to the non-oxidized parent compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the complete molecular structure, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule, including the relative orientation of substituents on the piperazine ring.

Without experimental data, a table of expected chemical shifts cannot be generated.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₃₁H₃₃N₅O₆, confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable clues about the molecule's structure. For an N-oxide, a characteristic fragmentation pathway often involves the neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da). The fragmentation pattern would help to confirm the location of the N-oxide groups on the piperazine ring.

A detailed fragmentation table is not possible without experimental MS/MS data.

Vibrational and Electronic Spectroscopy for Functional Group and Conjugation Analysis

Vibrational Spectroscopy (e.g., FT-IR): Fourier-transform infrared (FT-IR) spectroscopy would identify the various functional groups present in the molecule based on their characteristic vibrational frequencies. Key absorbances would be expected for the N-H and C=O groups of the oxindole (B195798) core, the C=O of the amide, the aromatic C-H and C=C bonds, and the C-N bonds. The N-O stretching vibration of the N-oxide group typically appears in the region of 950-970 cm⁻¹, and its presence would be a key diagnostic feature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For this compound, IR spectroscopy would be instrumental in confirming the presence of its key functional groups. The N,N'-dioxide functionality on the piperazine ring would introduce characteristic N-O stretching vibrations. Additionally, other significant functional groups inherited from the parent nintedanib (B1663095) structure, such as the amide, ester, and aromatic rings, would exhibit distinct absorption bands.

Expected Infrared Absorption Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3500N-H StretchAmine (indole)
~3000-3100C-H StretchAromatic
~2850-2960C-H StretchAliphatic
~1710-1730C=O StretchEster
~1650-1680C=O StretchAmide
~1600, ~1475C=C StretchAromatic Ring
~1250-1350C-N StretchAmine/Amide
~1200-1300C-O StretchEster
~950-970N-O StretchN-Oxide

Note: The data in this table is illustrative and represents expected absorption ranges for the given functional groups. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Chromophores, which are the parts of a molecule that absorb UV or visible light, are responsible for these transitions. The UV-Vis spectrum can be used to identify and quantify substances containing chromophores.

The structure of this compound contains several chromophoric systems, including the indole (B1671886) ring system, the substituted phenyl rings, and the enamine moiety. These conjugated systems are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The introduction of the N,N'-dioxide groups on the piperazine ring may cause a slight shift in the absorption maxima (λmax) compared to the parent compound, nintedanib, due to electronic effects.

Expected UV-Vis Absorption Data for this compound:

Solventλmax (nm)Electronic TransitionChromophore
Methanol~250-260π → πPhenyl rings, Indole system
Methanol~380-390π → πExtended conjugated system

Note: The data in this table is illustrative and represents expected absorption maxima based on the chemical structure. Actual experimental values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A successful X-ray crystallographic analysis of this compound would provide unequivocal proof of its molecular structure. It would confirm the connectivity of the atoms and the geometry of the N,N'-dioxide groups on the piperazine ring. Furthermore, this technique would reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the various substituent groups and the planarity of the ring systems. This detailed structural information is crucial for understanding the molecule's physical and chemical properties. Due to the lack of publicly available experimental data, specific crystallographic parameters cannot be provided.

Analytical Quantification and Impurity Profiling Methodologies

Development and Validation of Chromatographic Methods

Chromatographic techniques are the cornerstone for the separation and quantification of Nintedanib (B1663095) and its impurities. These methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its degradation products, including the N,N'-dioxide derivative.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the analysis of Nintedanib and its related substances. researchgate.net Researchers have developed and validated numerous simple, precise, and accurate RP-HPLC methods for this purpose. bohrium.comnih.gov These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and specificity. researchgate.netjocpr.com

A typical HPLC method involves a C18 column as the stationary phase with isocratic or gradient elution. nih.govjocpr.com For instance, one validated method uses a Shimadzu C18 column (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of 0.1% v/v triethylamine (B128534) in water and acetonitrile (B52724) (35:65 v/v). nih.govbohrium.com The flow rate is generally maintained at 1.0 mL/min, and detection is performed using a UV detector at a wavelength where Nintedanib and its impurities show significant absorbance, such as 210 nm or 390 nm. nih.govjocpr.com The retention time for Nintedanib in one such method was reported to be approximately 6.77 minutes. nih.govnih.gov These methods demonstrate good linearity over a specific concentration range, for example, 0.5 µg/mL to 4.5 µg/mL, with a high correlation coefficient (r² > 0.999). nih.govnih.gov

ParameterMethod 1Method 2
Column Shimadzu C18 (250 x 4.6 mm, 5 µm) nih.govYMC Pack ODS-AQ (C18) (250 x 4.6 mm, 5 µm) jocpr.com
Mobile Phase 0.1% TEA in Water : Acetonitrile (35:65 v/v) nih.govWater (pH 3.0 with OPA) : Acetonitrile (Gradient) jocpr.com
Flow Rate 1.0 mL/min nih.gov1.0 mL/min jocpr.com
Detection (UV) 390 nm nih.gov210 nm jocpr.com
Linearity Range 0.5 - 4.5 µg/mL nih.gov25 - 150 µg/mL jocpr.com
Limit of Quantification (LOQ) Not specified2 µg/mL jocpr.com

Ultra-High Performance Liquid Chromatography (UPLC) Coupled with Detectors (e.g., PDA, MS)

For enhanced sensitivity and structural elucidation of impurities, Ultra-High Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), is utilized. researchgate.net UPLC systems use columns with smaller particle sizes, leading to higher resolution, improved peak efficiency, and faster analysis times compared to traditional HPLC.

When coupled with a Photodiode Array (PDA) detector, UPLC provides spectral data that can help in the preliminary identification of impurity peaks. For definitive structural confirmation, tandem mass spectrometry (LC-MS/MS or LC-MSn) is the method of choice. researchgate.netsciforum.net For example, an LC-MS method was applied to characterize degradation products, including those formed under oxidative stress. sciforum.net This technique allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragments, enabling the confident identification of compounds like Intedanib Piperazinyl N,N'-Dioxide. One study reported using a Zorbax Bonus C18 column with a gradient mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile for the separation of degradants. sciforum.net

Gas Chromatography (GC) for Volatile Components (if applicable)

Gas Chromatography (GC) is generally not a suitable method for the analysis of Nintedanib or its N-oxide impurities. These compounds are large, polar, and non-volatile, making them incompatible with standard GC analysis, which requires analytes to be thermally stable and volatile. Direct analysis would lead to thermal degradation within the GC inlet rather than volatilization. Therefore, literature on the analytical quantification of this compound does not report the use of GC-based methods.

Impurity Profiling and Related Substances Analysis in Pharmaceutical Matrices

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that the levels of any related substances are within acceptable, safe limits. this compound is identified as a potential impurity of Nintedanib, often arising from oxidative degradation. nih.govsciforum.net

Detection and Quantification in Pharmaceutical Batches

The validated HPLC and UPLC methods are routinely used for the quality control of Nintedanib in bulk drug and finished pharmaceutical formulations. nih.govgoogle.com These methods are capable of detecting and quantifying impurities like the N,N'-dioxide in pharmaceutical batches. A patent describes a detection method for a potential Nintedanib impurity using HPLC, highlighting the importance of controlling such compounds. google.com The methods are validated to have a low Limit of Quantification (LOQ), such as 2 µg/mL in one HPLC method, which is essential for accurately measuring trace levels of impurities. jocpr.com This ensures that each batch of the drug meets the stringent quality standards set by regulatory authorities.

Stability-Indicating Analytical Method Development

The development of a stability-indicating analytical method (SIAM) is a regulatory requirement and a key component of drug stability testing. The goal is to develop a method that can separate the drug substance from all potential degradation products, thus providing a true measure of the drug's stability. bohrium.comjocpr.com

The process involves subjecting the drug to forced degradation under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. sciforum.net Studies show that Nintedanib is susceptible to degradation under these conditions, leading to the formation of several impurities. jocpr.com Specifically, under oxidative stress (e.g., exposure to hydrogen peroxide), the formation of N-oxide derivatives on the piperazine (B1678402) ring, such as this compound, is a major degradation pathway. nih.govsciforum.net One study identified five distinct degradation products under oxidative stress. sciforum.net The developed chromatographic method is then proven to effectively resolve the main Nintedanib peak from the peaks of all these forced degradants, demonstrating its specificity and stability-indicating nature. nih.govjocpr.com

Reference Standard Development and Characterization for Analytical Applications

The accurate quantification of "this compound" and its profiling as a potential impurity in nintedanib drug substance and product relies on the availability of a well-characterized reference standard. The development and characterization of such a standard are critical for method validation, impurity identification, and ensuring the quality and consistency of the active pharmaceutical ingredient (API).

Reference standards serve as a benchmark against which the analyte of interest is measured. In the context of impurity analysis, a purified sample of the impurity itself, in this case, "this compound," is synthesized and meticulously characterized to confirm its identity, purity, and potency. This characterized standard is then used in various analytical techniques to detect and quantify the impurity in routine production batches of nintedanib.

"this compound" is recognized as a potential impurity of nintedanib, often referred to as "Nintedanib Impurity H" or "Nintedanib N,N-Dioxide" in scientific literature and by chemical suppliers. researchgate.netsciforum.netclearsynth.com Its formation can be a consequence of the synthetic route or degradation of the parent drug molecule. Forced degradation studies of nintedanib under various stress conditions, such as oxidative stress, can lead to the formation of this and other degradation products. researchgate.netnih.gov These studies are instrumental in identifying potential impurities that need to be monitored.

The development of a reference standard for "this compound" involves its chemical synthesis and subsequent purification to a high degree of purity. Following synthesis, a comprehensive characterization is performed using a suite of analytical techniques to unequivocally establish its structure and assess its purity. These techniques typically include:

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of the reference standard. A validated HPLC method is used to separate the main compound from any residual starting materials, by-products, or other impurities. The purity is often determined by the area percentage of the main peak in the chromatogram. impactfactor.org

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed to determine the accurate mass of the molecule, which further corroborates its identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the atomic arrangement, confirming the presence of the piperazinyl N,N'-dioxide moiety and its connectivity within the larger nintedanib framework. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, providing additional structural confirmation.

A Certificate of Analysis (CoA) for a commercially available reference standard of "this compound" would typically include data from these characterization techniques, along with information on the purity and storage conditions.

The availability of a well-characterized reference standard for "this compound" is essential for the development and validation of analytical methods for impurity profiling of nintedanib. It allows for the accurate identification of this impurity in HPLC chromatograms by comparing retention times and for its quantification by creating a calibration curve. The European Medicines Agency (EMA) emphasizes the importance of characterizing both potential and actual impurities and having suitable reference standards for their control. europa.eu

Below are tables summarizing the key identifiers for "this compound" and a list of related compound names mentioned in this article.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name (3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(1,4-dioxido-4-methylpiperazin-1-yl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-1H-Indole-6-carboxylic Acid Methyl Ester sciforum.net
Synonyms Nintedanib Impurity H, Nintedanib N,N'-Dioxide, Nintedanib Bis N-oxide sciforum.netclearsynth.com
CAS Number 2734676-68-5 sciforum.net
Molecular Formula C₃₁H₃₃N₅O₆ sciforum.net
Molecular Weight 571.62 g/mol sciforum.net

Theoretical and Computational Investigations of Intedanib Piperazinyl N,n Dioxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like Intedanib Piperazinyl N,N'-Dioxide. These methods provide insights into the fundamental properties of a compound at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule such as this compound, DFT can be employed to predict a variety of molecular properties. These include the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, the calculation of vibrational frequencies which can be compared with experimental spectroscopic data, and the determination of electronic properties like ionization potential and electron affinity.

DFT calculations can also be used to study the stability of drug molecules by analyzing their degradation pathways. For instance, DFT has been successfully used to predict the most stable hydrogen-abstracted radicals, which is a key step in understanding autoxidation mechanisms. 3ds.com This approach could theoretically be applied to this compound to assess its propensity for degradation. 3ds.com

Table 1: Theoretical Molecular Properties of this compound (Hypothetical DFT Data)

PropertyPredicted ValueUnit
Ionization Potential7.5eV
Electron Affinity1.2eV
Dipole Moment5.8Debye
HOMO Energy-6.2eV
LUMO Energy-1.5eV
HOMO-LUMO Gap4.7eV

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT. Actual values would require specific computational studies on the molecule.

Molecular Orbital Analysis and Electronic Distribution Studies

Molecular Orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of the electronic distribution and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the presence of the N-oxide functional groups would significantly influence the electronic distribution. The highly polar N⁺-O⁻ bonds would create regions of high electron density around the oxygen atoms, making them potential sites for electrophilic attack. Conversely, the nitrogen atoms of the piperazine (B1678402) ring would have a reduced nucleophilicity compared to the parent amine. MO analysis would quantify these effects and help predict the most likely sites for metabolic reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and stability. By simulating the molecule's behavior in a relevant environment, such as in aqueous solution, researchers can identify the most populated conformations and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets.

MD simulations can also be used to assess the structural stability of the molecule. By monitoring parameters such as root-mean-square deviation (RMSD) and potential energy over the course of a simulation, it is possible to determine if the molecule maintains a stable conformation or undergoes significant structural changes.

In Silico Prediction of Formation Pathways and Degradation Mechanisms

In silico tools and software play a crucial role in predicting the metabolic fate of drug candidates. springernature.com These methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com Ligand-based methods use the chemical structure of the compound to predict its metabolic susceptibility, while structure-based approaches consider the interaction of the compound with metabolic enzymes. creative-biolabs.com

For Intedanib, in silico tools can be used to predict its metabolites. nih.gov Although this compound has not been explicitly identified as a metabolite in published studies, in silico models could be used to theoretically explore its formation from the parent drug via oxidation of the piperazine nitrogen atoms. nih.gov These predictive tools can also help to identify potential degradation pathways, which is important for assessing the stability of the compound. nih.gov Computational methods are increasingly being used to predict the routes, sites, and products of metabolism, which helps to mitigate risks associated with unexpected metabolites. news-medical.net

Computational Assessment of Structure-Activity Relationships (SAR) for Related N-Oxides

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods can be used to build quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties of a series of compounds with their biological effects.

For a class of compounds like N-oxides, computational SAR studies could reveal key structural features that are important for their activity. For instance, the polarity and hydrogen bonding capacity of the N-oxide group can significantly impact a molecule's properties. While a clear trend in the SAR of some N-oxide derivatives has been hard to derive from experimental studies alone, computational models can help to dissect the complex interplay of various structural factors. By systematically modifying the structure of related N-oxides and calculating their predicted activity, it is possible to develop models that can guide the design of new compounds with improved properties.

Future Directions and Emerging Research Avenues for Intedanib Piperazinyl N,n Dioxide

Development of Novel Synthetic Strategies for Controlled Formation or Elimination

The ability to control the formation of Intedanib Piperazinyl N,N'-Dioxide is crucial for its use as a reference standard in impurity profiling and for understanding its biological activity. Conversely, developing strategies to prevent its formation during the synthesis and storage of Nintedanib (B1663095) is a key objective for ensuring drug purity and stability.

Future research in this area should focus on:

Selective Oxidation Methods: Current approaches often lead to a mixture of N-oxide isomers. Research into more selective oxidation methods is needed. This could involve the use of sterically hindered oxidizing agents or catalytic systems that favor the formation of the N,N'-dioxide over other oxidation products. An in situ protonation strategy combined with an iminium salt organocatalyst has shown promise in the selective N-oxidation of other heteroaromatic compounds in the presence of more reactive amines and could be adapted for this purpose. nih.gov

Enzymatic and Microbial Biotransformation: The use of cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes, or whole-cell microbial systems, presents a promising green chemistry approach. researchgate.net These biocatalytic methods can offer high selectivity and yield under mild reaction conditions, potentially producing the desired bis-N-oxide with high purity. researchgate.net

Minimizing Formation During Synthesis: A thorough understanding of the reaction mechanisms that lead to the formation of this impurity is essential. Studies should investigate the impact of reaction conditions such as temperature, pH, oxidizing agents, and the presence of metal catalysts on the formation of the N,N'-dioxide. This knowledge will enable the development of manufacturing processes that minimize its generation.

Controlled Elimination Strategies: For situations where the N,N'-dioxide is an undesired impurity, research into selective reduction methods is necessary. This could involve the development of catalytic systems that can reduce the N-oxide functional groups without affecting other sensitive moieties within the Nintedanib molecule.

Advancements in Analytical Techniques for Trace Level Detection and Characterization

The accurate detection and characterization of this compound at trace levels are critical for quality control, stability studies, and understanding its metabolic fate. While standard chromatographic techniques are available, future advancements should aim for higher sensitivity, specificity, and efficiency.

Emerging research in this domain includes:

Hyphenated Mass Spectrometry Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is the current gold standard. alwsci.comnih.gov Future advancements will likely involve the broader adoption of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for more precise mass measurements and detailed structural elucidation of trace-level impurities. alwsci.comnih.gov Techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) have already proven effective in characterizing degradation products of Nintedanib. nih.gov

Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS): This novel technique offers rapid, high-throughput analysis with minimal sample preparation, showing potential for the fast screening of trace impurities. rsc.org

Advanced Chromatographic Methods: High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the separation and quantification of Nintedanib and its degradation products. researchgate.netsciforum.net Further development of HPTLC methods, particularly when coupled with mass spectrometry, could provide a valuable tool for routine quality control. researchgate.netsciforum.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides unparalleled structural information. alwsci.com The use of advanced NMR techniques, potentially in combination with LC (LC-NMR), will be invaluable for the unambiguous structural confirmation of this compound and for differentiating it from other isomers. nih.gov

Analytical TechniqueApplication in this compound AnalysisKey Advantages
UHPLC-Q-TOF/MS/MS Characterization of degradation products and metabolites.High resolution and mass accuracy for structural elucidation. nih.gov
LC-MS/MS Quantification and identification in biological matrices.High sensitivity and selectivity for trace-level detection. alwsci.comnih.gov
HPTLC Routine quality control and stability testing.Simple, rapid, and cost-effective. sciforum.netmdpi.com
NMR Spectroscopy Unambiguous structural confirmation and isomer differentiation.Provides detailed structural information. alwsci.comnih.gov
TD-DART-MS Rapid screening of trace impurities.Fast analysis with minimal sample preparation. rsc.org

Deeper Mechanistic Understanding of Its Biological Interactions and Fate in Preclinical Models

The biological activity and metabolic fate of this compound are largely unknown. A thorough investigation in preclinical models is necessary to assess its potential pharmacological or toxicological effects.

Future preclinical research should encompass:

In Vitro Activity Profiling: The N,N'-dioxide should be screened against the same panel of tyrosine kinases that Nintedanib inhibits (VEGFR, FGFR, PDGFR) to determine if it retains any pharmacological activity. The high electron density of the N-oxide oxygen can sometimes lead to increased inhibitory potency. researchgate.net

Pharmacokinetic Studies: In vivo pharmacokinetic studies in animal models (e.g., rats, mice) will be essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies will provide critical information on its bioavailability, half-life, and potential for accumulation in tissues.

Toxicity Assessment: Initial toxicity screening using in vitro cell-based assays should be conducted to assess the cytotoxic potential of the N,N'-dioxide. Depending on the findings and the expected levels of human exposure, further in vivo toxicity studies may be warranted.

Strategic Implications for Pharmaceutical Development and Life Cycle Management of Related Compounds

The presence of metabolites and impurities like this compound has significant strategic implications for the pharmaceutical industry, from early-stage drug discovery through to post-market surveillance.

Key considerations for the future include:

Impurity Control and Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances and products. galaxypub.conih.gov A thorough understanding of the formation and potential toxicity of the N,N'-dioxide is necessary to establish appropriate specifications and control strategies throughout the drug's lifecycle. nih.govraps.org

Risk Assessment and Management: A risk-based approach should be adopted to evaluate the potential impact of this compound on the safety and efficacy of Nintedanib. nih.govijpras.com This involves considering its potential for genotoxicity, general toxicity, and any pharmacological activity. The Threshold of Toxicological Concern (TTC) concept may be applied in the absence of extensive toxicity data. ijpras.com

Lifecycle Management: The potential for the formation of this compound during long-term storage needs to be assessed through comprehensive stability studies. nih.gov This information is critical for defining appropriate storage conditions and shelf-life for Nintedanib-containing products. Any changes in the manufacturing process post-approval must be evaluated for their potential to alter the impurity profile. fda.gov

Prodrug Potential: The possibility that this compound could act as a prodrug for Nintedanib warrants investigation. nih.govacs.org If it is efficiently converted to the active parent drug in vivo, it could potentially offer therapeutic benefits, such as altered pharmacokinetics or improved tolerability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Intedanib Piperazinyl N,N'-Dioxide and its analogs?

  • Methodology : Utilize condensation reactions between piperazinyl precursors and aldehyde/ketone derivatives under anhydrous conditions. For example, reacting 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde with p-tolylhydrazine hydrochloride in methanol yields structurally similar compounds (56% yield) .
  • Key Considerations : Optimize reaction temperature (e.g., 325 K for 3 hours) and solvent purity to minimize side products. Monitor intermediates via LC/MS (e.g., ESI-MS m/z = 486.02 for validation) .

Q. How can impurities in this compound be identified and quantified?

  • Methodology : Reference USP-NF standards (e.g., MM0421.02 and MM0421.03) for impurity profiling . Employ HPLC with UV detection at 254 nm and compare retention times against certified reference materials.
  • Data Interpretation : Impurity thresholds should align with USP guidelines for pharmaceutical intermediates (e.g., ≤0.15% for related substances) .

Q. What spectroscopic techniques are critical for characterizing piperazinyl derivatives?

  • Methodology : Combine NMR (¹H/¹³C) for structural elucidation (e.g., δ 148.27 ppm for piperazinyl carbons) and FT-IR for functional group analysis (C-N stretch at ~1,250 cm⁻¹) . X-ray crystallography can resolve conformational details (e.g., C—H bond lengths of 0.97 Å in piperazinyl moieties) .

Advanced Research Questions

Q. How do photophysical properties of this compound derivatives correlate with their molecular structure?

  • Methodology : Investigate photoelectron transfer (PET) mechanisms using fluorescence spectroscopy. For example, protonation of the piperazinyl amine group in NA1 and NA2 quenches fluorescence (λex = 350 nm, λem = 450 nm) due to PET suppression .
  • Experimental Design : Vary pH (2.0–10.0) and measure quantum yield changes to validate pH-sensitive behavior .

Q. What computational models predict the reactivity of piperazinyl compounds in catalytic applications?

  • Methodology : Use DFT calculations (e.g., ACD/Labs Percepta Platform) to simulate electronic properties. For example, the HOMO-LUMO gap of N,N-Diethyl-6-(1-piperazinyl)-4-pyrimidinamine correlates with its catalytic activity in metal-free systems .
  • Validation : Compare predicted logP (e.g., 2.85) and pKa (e.g., 8.3) with experimental LC/MS and titration data .

Q. How can stability studies for this compound be designed under varying conditions?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-TOF/MS. Reference USP guidelines for radiopharmaceutical stability to ensure compliance .
  • Critical Parameters : Monitor oxidative degradation by tracking N-oxide formation (e.g., m/z shifts of +16 Da) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for piperazinyl derivatives?

  • Analysis : Yield variations (e.g., 56% vs. 72% in similar reactions) may arise from differences in solvent purity or catalyst loading. Replicate protocols from and under controlled conditions (e.g., anhydrous methanol, inert atmosphere).
  • Resolution : Use design-of-experiments (DoE) to isolate critical factors (e.g., molar ratio, temperature) and optimize reproducibility .

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